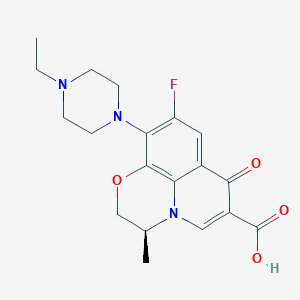
Levofloxacin impurity 23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of levofloxacin involves multiple steps, including N,N-dimethylformamide dimethylacetal condensation, S-(+)-2-aminopropanol displacement, cyclization, hydrolysis, and finally N-methylpiperazine condensation, yielding levofloxacin with a total yield of 48.1% under microwave irradiation from ethyl(2,3,4,5-tetrafluorobenzoyl) acetate (Yu Xin-hong, 2008).
Molecular Structure Analysis
Research on levofloxacin's molecular structure has led to the development of novel copper(II) complexes with the drug, highlighting its coordination through pyridone and carboxylato oxygen atoms. These studies provide insight into levofloxacin's molecular interactions and potential for forming dimers characterized by π–π stacking interactions, enhancing its biological activity (A. Galani et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of levofloxacin includes its oxidative transformation by manganese oxide, resulting in the degradation of the antibiotic and the formation of several transformation products. This reaction pathway involves oxidation and dealkylation processes, demonstrating the compound's chemical versatility and environmental fate (Yuan Li et al., 2015).
Physical Properties Analysis
Levofloxacin's physical properties, such as solubility and degradation behavior, have been studied in various environmental and biological contexts. The electrochemical degradation of levofloxacin, for instance, has been explored using a novel rare earth La, Y co-doped PbO2 electrode, revealing insights into its degradation kinetics and energy demands (Yijing Xia & Qizhou Dai, 2018).
Chemical Properties Analysis
The chemical properties of levofloxacin, including its interaction with DNA and its antibacterial activities, have been the subject of extensive research. Studies have synthesized copper(II) complexes of levofloxacin, investigating their DNA binding properties and increased biological activities compared to the free ligand, providing valuable insights into its mechanism of action and potential therapeutic applications (A. Galani et al., 2014).
Applications De Recherche Scientifique
-
Pharmaceutical Analysis
- Levofloxacin is a fluoroquinolone antibiotic used to treat different types of bacterial infections . A simple High-Performance Liquid Chromatography (HPLC) method for Levofloxacin and six known impurities was developed and validated .
- The method involves using a buffer composed of ammonium acetate, cupric sulphate, and L-Isoleucine in water, and a mobile phase composed of the buffer and methanol . The column used is Inertsil ODS-3V C18, and the system operates at a column temperature of 42°C with a flow rate of 0.7ml/min .
- The method produced a linear response in the specification limit with a correlation coefficient for levofloxacin ranging from 0.998 to 1.000, and the percentage recovery was found to be between 98.00% to 102.0% .
-
Biomedical Analysis
- Levofloxacin’s activity strongly depends on its concentration and the AUC/MIC ratio is the best indication of drug exposure . A simple, specific, and fast HPLC method with fluorescence detection for the assay of levofloxacin level in human plasma was developed .
- The separation was performed on a reversed-phase column, and the mobile phase contained a 0.4% solution of triethylamine . The regression equation was linear within the concentration range of 0.15–30.0 mg/L .
- The validation parameters i.e., accuracy, precision, and stability did not exceed 10%. High recovery was observed .
Orientations Futures
Future research on Levofloxacin impurity 23 could focus on the choice of eluent for desorption, the choice of competing species, and statistical physics modeling . Additionally, the development of a simple and accurate method for six known impurities and Levofloxacin in tablets dosage form could be an interesting area for future research .
Propriétés
IUPAC Name |
(2S)-6-(4-ethylpiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-3-21-4-6-22(7-5-21)16-14(20)8-12-15-18(16)27-10-11(2)23(15)9-13(17(12)24)19(25)26/h8-9,11H,3-7,10H2,1-2H3,(H,25,26)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHXTFZSVKCSK-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl Levofloxacin | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

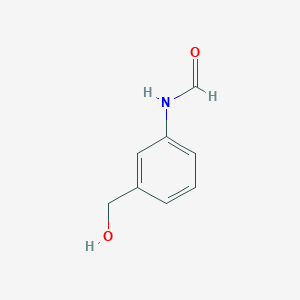
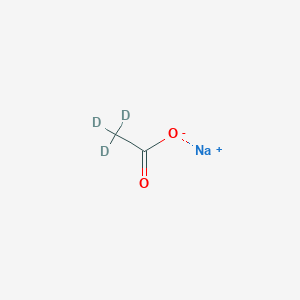
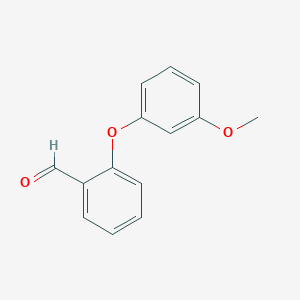
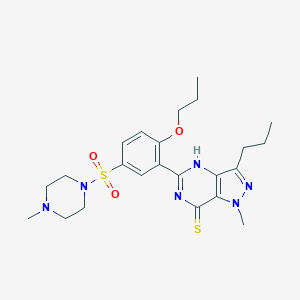
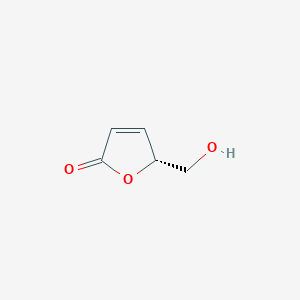
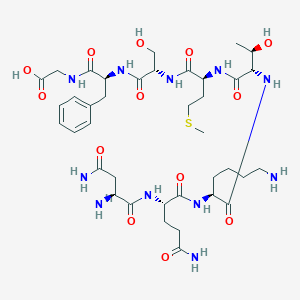
![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)
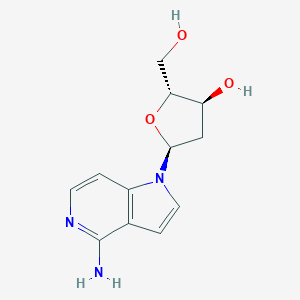
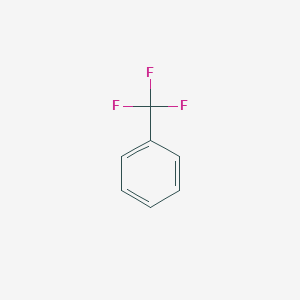
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)
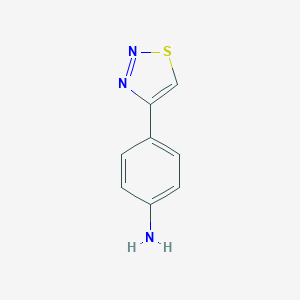
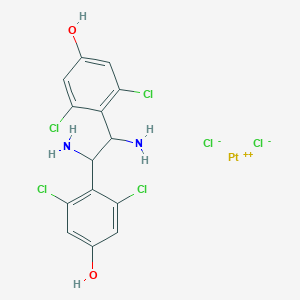
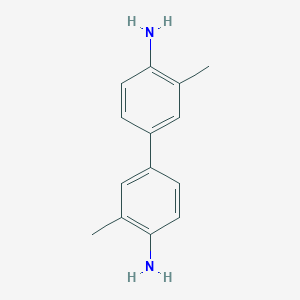
![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)